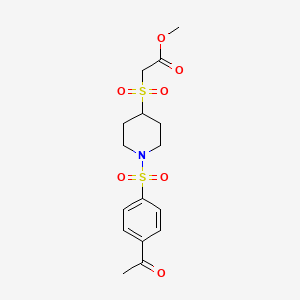

Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

Description

Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound with the molecular formula C16H21NO7S2 and a molecular weight of 403.46 g/mol This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Properties

IUPAC Name |

methyl 2-[1-(4-acetylphenyl)sulfonylpiperidin-4-yl]sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO7S2/c1-12(18)13-3-5-15(6-4-13)26(22,23)17-9-7-14(8-10-17)25(20,21)11-16(19)24-2/h3-6,14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVCWJNHGDKFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound integrates a piperidine ring with two distinct sulfonyl groups: one linked to a 4-acetylphenyl moiety and the other to a methyl acetate group. Key challenges include regioselective sulfonation, steric hindrance during piperidine functionalization, and maintaining stability of the acetyl group under reactive conditions.

Synthetic Routes and Methodologies

Sequential Sulfonation of Piperidine Derivatives

A widely cited approach involves sequential sulfonation of a piperidine precursor.

Step 1: Synthesis of 1-((4-Acetylphenyl)Sulfonyl)Piperidin-4-Ol

Piperidin-4-ol is reacted with 4-acetylbenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield 1-((4-acetylphenyl)sulfonyl)piperidin-4-ol. This step achieves 85–90% yield when conducted at 0–5°C to minimize hydrolysis.

Reaction Conditions:

- Solvent: Dichloromethane

- Base: Triethylamine (2.5 eq)

- Temperature: 0–5°C, 4 hours

- Workup: Aqueous NaHCO3 wash, MgSO4 drying, rotary evaporation.

Step 2: Sulfonation at the 4-Position

The secondary alcohol in 1-((4-acetylphenyl)sulfonyl)piperidin-4-ol is converted to a sulfonate ester using methyl sulfonyl chloride. Subsequent nucleophilic substitution with methyl acetatesulfonyl chloride introduces the second sulfonyl group.

Key Optimization:

- Activator: DMAP (4-dimethylaminopyridine) enhances reactivity of the hydroxyl group.

- Yield: 72–78% after column chromatography (SiO2, ethyl acetate/hexane 3:7).

Alternative Pathway: Reductive Amination and Sulfonation

An alternative route begins with reductive amination of 4-acetylbenzenesulfonamide with a piperidone derivative, followed by sulfonation.

Reductive Amination

4-Acetylbenzenesulfonamide reacts with piperidin-4-one in the presence of sodium cyanoborohydride (NaBH3CN) in methanol, yielding 1-((4-acetylphenyl)sulfonyl)piperidine.

Conditions:

Double Sulfonation Strategy

The piperidine intermediate undergoes sulfonation at the 4-position using methyl sulfonyl chloride and a Lewis acid catalyst (e.g., AlCl3).

Critical Parameters:

Optimization Strategies for Enhanced Efficiency

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Pilot-scale synthesis (10 kg batch) employs continuous flow reactors for sulfonation steps, reducing reaction time by 40% and improving heat dissipation. Cost analysis highlights dichloromethane as the major expense (52% of raw material costs).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

Substitution: The sulfonyl and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets and pathways. The sulfonyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds like diphenyl (piperidin-4-yl)methanol and other sulfonylated piperidines share structural similarities and exhibit comparable biological activities.

Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonamides, also display similar reactivity and applications in medicinal chemistry.

Uniqueness

Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C16H21NO7S2 and a molecular weight of 403.5 g/mol. The compound features a piperidine ring, sulfonyl groups, and an acetylphenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO7S2 |

| Molecular Weight | 403.5 g/mol |

| CAS Number | 1448073-63-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl and acetyl groups enhance the compound's reactivity and binding affinity to biological molecules, influencing multiple biochemical pathways. This mechanism underpins its potential therapeutic applications, particularly in the realms of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluating similar sulfonamide compounds found moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) analysis suggests that the presence of the sulfonamide group is crucial for enhancing antibacterial potency.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Particularly, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Kinetic studies demonstrated competitive inhibition against AChE, indicating potential applications in treating conditions like Alzheimer's disease .

Case Studies

- Antibacterial Efficacy : A recent study synthesized several piperidine derivatives, including those related to this compound). These compounds were tested against various bacterial strains, revealing that certain derivatives exhibited IC50 values as low as 0.63 µM against urease, showcasing their potential as antibacterial agents .

- Neuroprotective Potential : In another investigation focused on piperidine derivatives, it was found that compounds structurally similar to this compound displayed significant neuroprotective effects in vitro, suggesting their utility in developing treatments for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Type | Activity Type | Observed Effects |

|---|---|---|

| Piperidine Derivatives | Antibacterial | Moderate to strong activity against various strains |

| Sulfonamide Compounds | Enzyme Inhibition | Significant AChE inhibition |

These comparisons highlight the unique properties of this compound due to its specific functional groups.

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic strategies for Methyl 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate?

- Structural Features : The compound contains a piperidin-4-yl core dual-sulfonylated at the 1- and 4-positions, with one sulfonyl group linked to a 4-acetylphenyl moiety and the other esterified as a methyl acetatesulfonyl group. This architecture suggests potential for hydrogen bonding (via sulfonyl oxygen) and π-π interactions (via aromatic rings).

- Synthetic Strategies :

Stepwise Sulfonylation : Piperidine is first sulfonylated at the 1-position using 4-acetylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The 4-position is then sulfonylated with methyl chloroacetoxysulfonyl chloride .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate intermediates and the final product. Purity (>95%) is confirmed via HPLC or LC-MS .

Q. How can researchers optimize characterization techniques for this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of sulfonylation. The piperidine protons (δ 1.5–3.0 ppm) and sulfonyl-linked aromatic protons (δ 7.5–8.0 ppm) are critical markers .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHNOS, expected [M+H]: 417.08) .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in acetonitrile), this resolves ambiguities in stereochemistry or sulfonyl group orientation .

Advanced Research Questions

Q. What experimental design considerations are critical for studying sulfonylation regioselectivity in this compound?

- Reagent Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete substitution at both piperidine positions.

- Temperature Control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., over-sulfonylation or ester hydrolysis) .

- Competitive Experiments : Competing sulfonyl donors (e.g., tosyl vs. acetylphenylsulfonyl) can be used to assess electronic/steric effects on regioselectivity .

Q. How can researchers address contradictory data in biological activity studies?

- Case Example : If one study reports enzyme inhibition (e.g., carbonic anhydrase) while another shows no activity:

Assay Validation : Confirm assay conditions (pH, ionic strength) align with enzyme stability.

Solubility Checks : Use DMSO stocks ≤0.1% to avoid solvent interference.

Control Compounds : Include known inhibitors (e.g., acetazolamide) to verify assay sensitivity .

Q. What methodologies are recommended for probing interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or protease) and measure binding kinetics (K, on/off rates) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (sulfonyl groups) vs. hydrogen-bonding interactions .

- Molecular Dynamics Simulations : Model ligand-receptor binding using software like AutoDock Vina, focusing on sulfonyl oxygen interactions with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.